molecular formula C13H10N4O2 B2649923 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 851819-83-5

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

货号: B2649923
CAS 编号: 851819-83-5
分子量: 254.249
InChI 键: DHSGOTDTFFATSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinoxaline core fused with a lactam ring. The pyrazine-2-carbonyl substituent at position 4 introduces a planar, electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name

4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGOTDTFFATSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

Types of Reactions

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Substitution reactions can occur at the pyrazine or quinoxaline rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions can be facilitated by the use of halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products

The major products formed from these reactions include various substituted quinoxaline and pyrazine derivatives, which can have significant biological activities.

科学研究应用

Antitumor Activity

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications to the A/B ring structure led to enhanced antitumor efficacy in synthesized compounds, with some showing potent activity against cancer cells in vitro . The structure-activity relationship (SAR) highlights the importance of specific substitutions in achieving desired biological effects.

Antibacterial Properties

The antibacterial potential of quinoxaline derivatives has been extensively studied. A recent investigation into various 3,4-dihydroquinoxalin-2(1H)-one derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes, making these compounds valuable candidates for antibiotic development.

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression, is another area where 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one shows potential. Some synthesized derivatives have been tested as COX-2 inhibitors, demonstrating significant anti-inflammatory effects in vitro .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. The use of green chemistry principles has been emphasized in recent studies, promoting environmentally friendly methods for synthesizing these compounds. For example, polyaniline-mediated heterogeneous catalysis has been utilized to facilitate carbon–heteroatom bond formations essential for constructing quinoxaline frameworks .

Case Studies

StudyFindings
Antitumor Activity Various derivatives showed IC50 values in the micromolar range against different cancer cell lines, indicating strong antitumor properties .
Antibacterial Testing Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics .
COX-2 Inhibition Several derivatives were identified as effective COX-2 inhibitors with promising anti-inflammatory profiles .

作用机制

The mechanism of action of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Soluble Guanylyl Cyclase (sGC) Activators

Several 3,4-dihydroquinoxalin-2(1H)-one derivatives have been designed as sGC activators, which stimulate the heme-free form of the enzyme. Key analogues include:

Compound Substituents EC50 (Wild-Type sGC) EC50 (Heme-Free Mutant sGC) Key Features
30d Dicarboxylic acid at C7 0.77 μM 1.8 μM Comparable activity to BAY 60-2770; enhanced binding via Tyr135 interactions
C14 4-Oxy-benzoic acid at C7, phenyl at C6 N/A N/A 70% stability in heme pocket; ΔGest = −15.65 kcal/mol (vs. −10.60 for C4)
Target Compound Pyrazine-2-carbonyl at C4 Not reported Not reported Pyrazine’s electron-withdrawing nature may improve π-π stacking with sGCβ1
  • Structural Insights : The dicarboxylic acid in 30d forms hydrogen bonds with sGC’s Y-S-R motif (Tyr135, Ser137, Arg139), critical for activation . In contrast, the pyrazine substituent in the target compound may engage in aromatic interactions with hydrophobic residues (e.g., Leu101, Val146) .
  • Activity Gap: While 30d shows nanomolar EC50 values, the target compound’s activity remains uncharacterized.

Antitumor Agents

Quinoxaline derivatives with modifications at positions C6 and C7 exhibit potent antiproliferative activity by targeting tubulin or tumor vasculature:

Compound Substituents GI50 (NCI-60 Panel) Mechanism
6a 2-Chloroquinazoline at C4 0.53–2.01 nM Tubulin polymerization inhibition
2 2-Methylquinazoline at C4 Sub-nanomolar Tumor-vascular disruption
13d C-Ring expansion (pyridin-4-ylmethyl) 4.6–9.6 nM Colchicine site binding
Target Compound Pyrazine-2-carbonyl at C4 Not reported Unknown; potential kinase/JNK3 modulation
  • Structural Impact : The pyrazine moiety’s planar structure may mimic quinazoline’s role in tubulin binding, but its electron-deficient nature could alter binding kinetics compared to 6a or 2.
  • Pharmacokinetics : Derivatives like 13d exhibit improved aqueous solubility (critical for bioavailability), a parameter yet to be assessed for the target compound .

Kinase Inhibitors

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been optimized for kinase inhibition:

Compound Substituents Target IC50/Activity
J46 Naphthalen-1-yl at C2 JNK3 Lead compound (unoptimized)
Target Compound Pyrazine-2-carbonyl at C4 Hypothetical Potential selectivity via pyrazine’s H-bonding
  • Selectivity : J46’s naphthalene group exploits hydrophobic pockets in JNK3, while the pyrazine substituent may confer selectivity through polar interactions with kinases like BRD4 (as seen in Y80/compound 19a, which binds BRD4 with a methoxyphenyl group) .

Physicochemical and Structural Comparisons

Property 30d (sGC Activator) 6a (Antitumor) J46 (JNK3 Inhibitor) Target Compound
LogP High (dicarboxylic) Moderate High (naphthalene) Moderate (pyrazine)
Solubility Low Low Low Expected moderate
Key Substituent Carboxylic acids Chloroquinazoline Naphthalene Pyrazine-2-carbonyl
  • Stability : C14’s phenyl group at C6 increases heme-pocket stability (70% vs. 29% for C4) , suggesting that substituent bulkiness improves target engagement—a consideration for the pyrazine group’s compactness.
  • Synthetic Accessibility : The target compound’s pyrazine carbonyl can be introduced via condensation, similar to 6l/6m’s MW-assisted synthesis .

生物活性

4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound features a fused quinoxaline ring system with a pyrazine carbonyl substituent, which enhances its reactivity and biological profile. Its molecular weight is approximately 163.18 g/mol, and it possesses both amino and carbonyl functional groups, allowing for diverse chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate potent antimicrobial properties. For instance, certain analogs were evaluated for their minimum inhibitory concentration (MIC) against various pathogens, showing effective inhibition with MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as BEL-7402 (IC50 = 10.74 μM) and MCF-7 (IC50 = 9.1 μM), indicating its efficacy in inhibiting tumor growth . The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .

3. Enzyme Inhibition
this compound has also been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of the Pim-1 and Pim-2 kinases, which are implicated in various malignancies .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The carbonyl group facilitates binding to active sites of enzymes, leading to competitive inhibition.
  • DNA Intercalation: Its planar structure allows for intercalation into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • A study demonstrated that a derivative exhibited significant cytotoxicity against human neuroblastoma cells (SH-SY5Y) with EC50 values around 3.68 μM .
  • Another investigation focused on the synthesis of quinoxaline derivatives revealed that modifications at the pyrazine position could enhance anticancer activity while minimizing toxicity to normal cells .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages:

Compound NameIC50 (μM)Biological Activity
This compound10.74Anticancer
Quinoxaline>40Limited activity
2,3-Dihydroquinoxaline16.4Moderate anticancer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。